2,4-Dichloro-6-methylpyrimidin-5-amine
Overview
Description
2,4-Dichloro-6-methylpyrimidin-5-amine is a chemical compound with the molecular formula C5H5Cl2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 2,4-Dichloro-6-methylpyrimidin-5-amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound interacts with its targets through a specific binding process, leading to changes in cellular function .
Biochemical Pathways
It is known that the compound can undergo double cross-coupling reactions with other compounds, leading to the formation of complex structures .
Pharmacokinetics
It is known that the compound has a molecular weight of 178019, a density of 15±01 g/cm3, and a boiling point of 2816±350 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. As research progresses, more information about the compound’s effects at the molecular and cellular level will become available .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity. For instance, the compound is known to be stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-6-methylpyrimidin-5-amine can be synthesized through several methods. One common synthetic route involves the chlorination of 6-methylpyrimidine, followed by amination. The reaction typically requires the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce chlorine atoms at the 2 and 4 positions of the pyrimidine ring. The resulting 2,4-dichloro-6-methylpyrimidine is then subjected to amination using ammonia or an amine source to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and amination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-methylpyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form complex organic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Coupling Reactions: Reagents such as palladium catalysts and organometallic compounds like Grignard reagents are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various aminopyrimidine derivatives, while coupling reactions can produce complex pyrimidine-based structures.
Scientific Research Applications
2,4-Dichloro-6-methylpyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-methylpyrimidine
- 2,4-Dichloropyrimidine
- 4,6-Dichloro-2-methylpyrimidine
- 4,6-Dichloropyrimidine
Uniqueness
2,4-Dichloro-6-methylpyrimidin-5-amine is unique due to the presence of both chlorine atoms and an amino group on the pyrimidine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
2,4-dichloro-6-methylpyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c1-2-3(8)4(6)10-5(7)9-2/h8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMMHWIFYCXEOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562775 | |
Record name | 2,4-Dichloro-6-methylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13162-27-1 | |
Record name | 2,4-Dichloro-6-methylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-6-methylpyrimidin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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